molecular formula C8H8ClFN4 B13703421 3-Amino-5-(3-fluoro-2-pyridyl)pyrazole Hydrochloride

3-Amino-5-(3-fluoro-2-pyridyl)pyrazole Hydrochloride

Katalognummer: B13703421
Molekulargewicht: 214.63 g/mol
InChI-Schlüssel: AXDRROCESUKPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32876591” is a chemical substance with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD32876591” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of “MFCD32876591” is scaled up using optimized reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain the quality and yield of the compound. The industrial production method is designed to be cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32876591” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD32876591” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: “MFCD32876591” is used in the production of various industrial products, including polymers and coatings.

Wirkmechanismus

The mechanism of action of “MFCD32876591” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

“MFCD32876591” is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

    Compound A: Known for its high reactivity and stability.

    Compound B: Used in similar applications but with different reaction conditions.

    Compound C: Exhibits similar biological activities but with varying degrees of effectiveness.

The uniqueness of “MFCD32876591” lies in its specific reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8ClFN4

Molekulargewicht

214.63 g/mol

IUPAC-Name

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H7FN4.ClH/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6;/h1-4H,(H3,10,12,13);1H

InChI-Schlüssel

AXDRROCESUKPID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C2=CC(=NN2)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.